3-Ethyl-1-pentene

Catalog No.
S6882726
CAS No.
4038-04-4
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1-pentene

CAS Number

4038-04-4

Product Name

3-Ethyl-1-pentene

IUPAC Name

3-ethylpent-1-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-4-7(5-2)6-3/h4,7H,1,5-6H2,2-3H3

InChI Key

YPVPQMCSLFDIKA-UHFFFAOYSA-N

SMILES

CCC(CC)C=C

Canonical SMILES

CCC(CC)C=C

3-Ethyl-1-pentene is an organic compound with the molecular formula C7H14C_7H_{14} and a molecular weight of approximately 98.19 g/mol. It is classified as an alkene due to the presence of a carbon-carbon double bond. The structure of 3-ethyl-1-pentene consists of a straight-chain pentene with an ethyl group attached to the third carbon atom, giving it unique properties compared to other alkenes. This compound is also known by its IUPAC name, 3-ethylpent-1-ene, and has a CAS Registry Number of 4038-04-4 .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can yield saturated hydrocarbons. For example, when hydrogen gas reacts with 3-ethyl-1-pentene, it produces pentane .
  • Isomerization: Under certain conditions (e.g., in the presence of catalysts like iron carbonyl), 3-ethyl-1-pentene can undergo isomerization to form different structural isomers .
  • Polymerization: As with many alkenes, 3-ethyl-1-pentene can participate in polymerization reactions to form larger polymer chains, which are valuable in various industrial applications.

3-Ethyl-1-pentene can be synthesized through several methods:

  • Codimerization: This method involves the reaction of ethylene with n-pentenes in the presence of catalysts such as sodium or potassium carbonate. This process yields 3-ethyl-1-pentene as a primary product.
  • Alkylation: The reaction of propylene with butyllithium can also produce 3-ethyl-1-pentene through an alkylation process.

The applications of 3-ethyl-1-pentene are diverse:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of various chemicals and materials.
  • Polymer Production: The compound is utilized in producing specialty polymers and copolymers due to its reactivity and ability to form long-chain hydrocarbons.

Several compounds share structural similarities with 3-ethyl-1-pentene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaCharacteristics
1-PenteneC5H10C_5H_{10}A straight-chain alkene without substituents.
2-PenteneC5H10C_5H_{10}A positional isomer with the double bond at C2.
3-Methyl-1-buteneC5H10C_5H_{10}A branched alkene with a methyl group at C3.
4-Methyl-1-penteneC6H12C_6H_{12}A branched alkene with a methyl group at C4.

Uniqueness of 3-Ethyl-1-Pentene: Unlike its similar compounds, 3-ethyl-1-pentene features a longer carbon chain and a unique branching at the third carbon, which influences its chemical reactivity and applications in polymer chemistry.

XLogP3

3.3

Exact Mass

98.109550447 g/mol

Monoisotopic Mass

98.109550447 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-11-23

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